tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate
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Overview
Description
tert-Butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate is a synthetic organic compound with intriguing properties. This molecule features a unique combination of a thiazole ring, triazole ring, and a carbamate group, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate typically involves multi-step organic reactions It often starts with the formation of the core structure through cycloaddition reactions
Industrial Production Methods: In industrial settings, the production of this compound usually involves optimized reaction conditions that ensure high yields and purity. Techniques such as solvent optimization, temperature control, and catalysis are employed to scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur on the carbamate and thiazole rings.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often include controlled temperatures and pH levels to ensure specificity.
Major Products: The major products of these reactions typically include modified versions of the original compound with changes in the functional groups, such as sulfoxides, sulfones, or substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, it is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mechanism of Action
The mechanism by which tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate exerts its effects involves interaction with specific molecular targets. These interactions often occur at active sites of enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds:
tert-Butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
tert-Butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}carbamate
Uniqueness: What sets tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate apart is its specific arrangement of functional groups, which confer unique reactivity and biological activity. Its combination of thiazole and triazole rings with a carbamate group offers versatility in chemical synthesis and potential for various applications in scientific research.
Conclusion
This compound is a compound with significant potential across multiple fields. From its complex synthesis and diverse reactions to its promising applications in chemistry, biology, medicine, and industry, it represents a fascinating subject of study for researchers and industry professionals alike.
Properties
IUPAC Name |
tert-butyl N-[2-[1-(1,3-thiazol-4-ylmethyl)triazol-4-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-13(2,3)20-12(19)14-5-4-10-6-18(17-16-10)7-11-8-21-9-15-11/h6,8-9H,4-5,7H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWELGKPMMFZVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN(N=N1)CC2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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